Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Description
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is a chiral ester derivative characterized by a 4-chlorophenyl group, a tertiary hydroxy group, and geminal dimethyl substituents on the propanoate backbone. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of histone deacetylase inhibitors (HDACIs) and antiproliferative agents . Its structural features, including the electron-withdrawing 4-chlorophenyl group and steric hindrance from the dimethyl groups, influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H17ClO3 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |
InChI Key |
XFGRMUNNVMWYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Corresponding Acid
The starting material, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, can be prepared via hydrolysis of the methyl or ethyl ester derivatives. For example, saponification of mthis compound using potassium hydroxide in a 50% aqueous alcohol solution at elevated temperature (around 78 °C) for approximately 6 hours yields the free acid.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Hydrolysis | KOH in 50% aqueous alcohol, 78 °C, 6 h | 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid |
Esterification to Ethyl Ester
The acid is then subjected to esterification with ethanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under reflux conditions to afford this compound with good yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Esterification | Ethanol, acid catalyst, reflux | This compound |
Alternative Synthetic Routes and Modifications
Use of Trimethylsilyl Ketene Acetal and Aldehyde Precursors
An alternative synthetic route reported for related methyl ester derivatives involves the reaction of 4-nitrobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF), followed by reduction and functional group transformations to yield hydroxy ester derivatives. Although this method is described for methyl esters, it provides insight into the synthetic flexibility of the hydroxy-2,2-dimethylpropanoate scaffold.
Structural Modifications via Coupling Reactions
The ester functionality in this compound allows for further chemical modifications. Coupling reactions using dicyclohexylcarbodiimide (DCC) or azide intermediates enable attachment of alkyl amines or amino acids to the carbonyl group, forming amide or peptide bonds. These modifications are important for generating derivatives with potential biological activities but are secondary to the primary ester synthesis.
Summary Table of Key Preparation Steps
Research Findings and Analytical Data
- The esterification process generally yields the ethyl ester in high purity and yield, confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- Structural modifications via hydrazinolysis and coupling reactions have been shown to produce derivatives with potent biological activities, including histone deacetylase inhibition and anticancer properties.
- Metal complexes derived from related acid derivatives exhibit promising anti-tumor activities, suggesting the importance of the hydroxy and ester functionalities in coordination chemistry.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The compound undergoes hydrolysis under alkaline conditions to form 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (Figure 1). Key parameters for this reaction include:
| Condition | Value | Product Yield | Source |
|---|---|---|---|
| KOH concentration | 50% aqueous ethanol | 86% | |
| Temperature | 78°C | ||
| Reaction time | 6 hours |
Hydrazinolysis with hydrazine hydrate in ethanol produces the corresponding hydrazide (4 ), a precursor for azide coupling reactions .
Coordination Chemistry with Metal Ions
The hydroxyl and ester groups enable complexation with transition metals, yielding biologically active species (Table 1).
Table 1: Metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate analogs
L = ligand derived from hydrolyzed ester; HCT-116 = human colorectal carcinoma cells
Mechanistic studies show these complexes inhibit CDK8-CYCC kinase through π-π stacking and hydrogen bonding interactions .
Trichloroacetimidate Formation
Reaction with trichloroacetonitrile and DBU catalyst yields trichloroacetimidate 9 , enabling C–C bond formation with arenes under Lewis acid conditions .
Acetylation
Treatment with acetic anhydride/DMAP produces acetylated derivatives (Scheme 2) :
Biological Activity Through Structural Modification
Key structure-activity relationship (SAR) findings:
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The chlorophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoate
Structural Differences : The methyl ester analog replaces the ethyl group with a methyl ester.
Synthetic Utility :
- The methyl ester is a common precursor for derivatives like hydrazides, acids, and trichloroacetimidates .
- Reactivity : Methyl esters generally undergo faster hydrolysis than ethyl esters due to reduced steric hindrance. For example, saponification of the methyl ester with KOH yields the carboxylic acid (6) in 89% yield , whereas analogous ethyl ester hydrolysis may require harsher conditions.
Biological Activity : - Methyl ester derivatives exhibit potent antiproliferative activity against HeLa cells (IC50: 0.69–11 µM), outperforming doxorubicin (IC50: 2.29 µM) .
- HDAC Inhibition : Methyl ester-based HDACIs show enhanced binding to ATP sites in TRAP1, as evidenced by docking studies .
| Property | Ethyl Ester | Methyl Ester |
|---|---|---|
| Molecular Weight | 272.7 g/mol | 258.7 g/mol |
| Hydrolysis Yield (Acid) | Not reported | 89% |
| HDAC Inhibition (IC50) | Limited data | 0.69–11 µM |
3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanoic Acid
Structural Differences : The ester group is replaced by a carboxylic acid.
Key Comparisons :
- Solubility : The acid form is more polar, increasing water solubility but reducing cell permeability compared to the ethyl ester .
- Metal Complexation: The carboxylic acid readily forms complexes with Cu(II), Ni(II), and La(III), enhancing cytotoxic activity. For example, La(III) complexes show IC50 values of 0.154 µM against HCT-116 cells, with selectivity over normal cells .
- Synthesis : The acid is synthesized via hydrolysis of the methyl ester (89% yield) ; analogous ethyl ester hydrolysis is less documented.
3-(4-Chlorophenyl)-3-Hydroxy-2,2-Dimethylpropanehydrazide
Structural Differences : The ester is replaced by a hydrazide group (-NHNH2).
Key Comparisons :
- Synthetic Route : Hydrazides are synthesized by refluxing methyl or ethyl esters with hydrazine hydrate (88% yield for methyl ester ).
- Biological Activity : Hydrazide derivatives exhibit antiproliferative activity and serve as precursors for Schiff bases (e.g., 16a–d), which show enhanced cytotoxicity via arylidene modifications .
- Stability : Hydrazides are more nucleophilic than esters, enabling conjugation with aldehydes but requiring careful storage to avoid oxidation .
Ethyl 4-Chlorocinnamate
Structural Differences: A planar acrylate group replaces the hydroxy-dimethylpropanoate moiety. Key Comparisons:
- Reactivity: The α,β-unsaturated ester in 4-chlorocinnamate undergoes conjugate addition, unlike the sterically hindered this compound .
- Biological Role: 4-Chlorocinnamate derivatives are primarily used in polymer chemistry, whereas the hydroxy-dimethylpropanoate scaffold is tailored for HDAC inhibition .
Ethyl 3-Hydroxy-2,2-Dimethylpropanoate
Structural Differences : Lacks the 4-chlorophenyl group.
Key Comparisons :
Biological Activity
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Derivatives
The synthesis of this compound typically involves the modification of mthis compound. Various derivatives have been synthesized to enhance biological activity. For instance, a series of 25 compounds were created through structural modifications aimed at improving their efficacy as histone deacetylase inhibitors (HDACIs) and anticancer agents .
Table 1: Summary of Synthesized Derivatives
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound acts as an HDACI, which plays a crucial role in the regulation of gene expression by modifying histone acetylation status. This mechanism can lead to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Additionally, studies have shown that derivatives of this compound exhibit selective inhibition against colon cancer cells. The antiproliferative activity was evaluated using the HCT-116 cell line, revealing significant inhibitory effects with IC50 values ranging from 0.69 μM to 11 μM for various derivatives .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of newly synthesized derivatives based on this compound, researchers found that several compounds exhibited potent inhibitory effects on the proliferation of colon cancer cells. The compounds were tested against HCT-116 cells and demonstrated a concentration-dependent response .
Case Study 2: Metal Complexes
Another research effort focused on synthesizing metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These complexes were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain metal complexes showed enhanced anticancer properties compared to their non-complexed counterparts .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via a Reformatsky-type reaction between 4-chlorobenzaldehyde and methyl 2-bromo-2-methylpropanoate in benzene, catalyzed by zinc, followed by reflux for 15 hours to achieve ~79% yield . Alternative methods involve trimethylsilyl ketene acetal and pyridine-N-oxide/LiCl in DMF at room temperature, yielding 69% . Solvent choice (benzene vs. DMF), catalyst (Zn vs. LiCl), and reaction time significantly impact yield.
Q. How is structural characterization of this compound and its derivatives performed?
Characterization relies on -NMR, -NMR, and mass spectrometry. For example, the parent ester shows distinct -NMR signals at δ 1.11 (s, 3H, CH), 1.14 (s, 3H, CH), and 4.88 (s, 1H, CH), with -NMR peaks at 177.9 ppm (C=O) and 138.3 ppm (aromatic carbons) . Hydrazide derivatives (e.g., compound 15) exhibit NH signals at δ 4.17 ppm and OH at δ 5.55 ppm .
Q. What preliminary biological assays are used to evaluate its anticancer potential?
Antiproliferative activity is tested against cancer cell lines (e.g., HCT-116, HeLa) using IC measurements. For example, derivatives like compounds 7a and 7g showed IC values of 0.12 mg/mL against HCT-116 cells, with selectivity confirmed via comparative assays on non-cancerous HEK-293 cells . DAPI staining is employed to assess nuclear disintegration in treated cells .
Advanced Research Questions
Q. How do reaction conditions for hydrazinolysis of the parent ester affect product purity and yield?
Hydrazinolysis of the ester (e.g., converting compound 14 to hydrazide 15) requires refluxing with hydrazine hydrate in methanol for 8 hours, yielding 88% . Prolonged reaction times (>9 hours) or excess hydrazine may lead byproducts (e.g., over-substituted hydrazides), necessitating recrystallization from aqueous ethanol for purification .
Q. What explains discrepancies in reported IC50_{50}50 values across derivatives, and how can selectivity be optimized?
IC variations (e.g., 0.12–0.81 mg/mL for HCT-116 inhibitors) arise from structural modifications. Compounds with amino acid side chains (e.g., 7a, 7g) show enhanced TRAP1/HSP90 binding in molecular docking studies, correlating with higher activity . Selectivity is improved by introducing hydrophobic spacers or zinc-binding groups (ZBGs) to target HDAC isoforms .
Q. How do molecular docking studies rationalize the mechanism of action of derivatives like 7a and 7g?
Docking simulations (AutoDock 4.3) reveal that 7a and 7g bind TRAP1’s ATP-binding site via hydrogen bonds with Lys539 and hydrophobic interactions with Val484/Leu487. This stabilizes the inactive kinase conformation, inhibiting cancer cell proliferation . Comparative docking against HSP90 (PDB:2XAB) shows weaker binding, explaining selectivity .
Q. What strategies resolve contradictions in reaction yields for ester-to-hydrazide conversion?
Yield differences (e.g., 69% vs. 79%) stem from solvent polarity (DMF vs. benzene) and catalyst efficiency. Zinc in benzene promotes faster Reformatsky adduct formation, while LiCl in DMF stabilizes intermediates but slows reaction kinetics . Optimizing molar ratios (e.g., hydrazine:ester = 4:1) minimizes side reactions .
Q. How are azide coupling methods applied to synthesize bioactive derivatives?
The parent hydrazide reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form hydrazones (16a–d), or with benzylamine via azide coupling (DCC/NHS) to yield N-benzyl propanamides. These methods retain stereochemical integrity, confirmed by -NMR signals for NH (δ 6.10–9.00 ppm) and OH (δ 10.15 ppm) .
Methodological Notes
- Synthesis Optimization : Use TMSOTf (0.1 eq.) to catalyze C–C bond formation in trichloroacetimidate derivatives, reducing reaction time to 2–4 hours .
- Analytical Pitfalls : Overlapping -NMR signals for CH groups (δ 1.03–1.14 ppm) require high-field (400 MHz+) instruments for resolution .
- Biological Assays : Validate HDAC inhibition via fluorometric assays using HeLa cell lysates and correlate with docking results to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
